Laidlomycin butyrate

Rumen Fermentation Ionophore Propionate Enhancement

Laidlomycin butyrate offers unmatched potency for ruminant fermentation studies: 4.3-fold greater inhibition of lactic acid production versus monensin (IC50 0.3 vs 1.3 μg/mL), 20% improvement in feed efficiency, and an 8% increase in average daily gain in steer trials. Its EC50 for propionate enhancement is 2.3-fold lower than monensin's, delivering the most pronounced metabolic shift toward propionate. Choose laidlomycin butyrate for reproducible, compound-specific modulation of rumen VFA profiles—not a generic ionophore substitute.

Molecular Formula C41H70O12
Molecular Weight 755 g/mol
CAS No. 78734-45-9
Cat. No. B1674328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaidlomycin butyrate
CAS78734-45-9
SynonymsLaidlomycin butyrate; 
Molecular FormulaC41H70O12
Molecular Weight755 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC(=O)CC
InChIInChI=1S/C41H70O12/c1-11-13-18-47-37(45)28(8)34(49-32(44)12-2)27(7)35-26(6)29(43)21-40(51-35)17-16-38(9,53-40)31-14-15-39(10,50-31)36-24(4)20-30(48-36)33-23(3)19-25(5)41(46,22-42)52-33/h23-31,33-36,42-43,46H,11-22H2,1-10H3
InChIKeyWLEOCMXCIDMCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Laidlomycin Butyrate (CAS 78734-45-9) for Rumen Fermentation Research


Laidlomycin butyrate (CAS 78734-45-9) is a polyether ionophore antibiotic derived from the acylation of laidlomycin with a butyrate ester group [1]. It belongs to the same class of carboxylic ionophores as monensin, lasalocid, and laidlomycin propionate, which are widely used as feed additives to modulate ruminal fermentation in cattle [1]. Laidlomycin butyrate is specifically noted for its enhanced intraruminal activity compared to its parent compound, laidlomycin, due to the chemical modification that improves its potency in shifting volatile fatty acid (VFA) profiles towards increased propionate and decreased acetate and butyrate production [1]. The compound is utilized in veterinary research and agricultural studies to investigate improvements in feed efficiency, weight gain, and the mitigation of metabolic disorders like lactic acidosis in ruminants [2].

Critical Differentiation: Why Laidlomycin Butyrate Cannot Be Casually Substituted in Research Protocols


While many polyether ionophores share a common mechanism of action—disrupting ion gradients across bacterial cell membranes—their potencies and specific effects on the complex rumen microbial ecosystem differ significantly and non-linearly [1]. Simple substitution between compounds like monensin, lasalocid, or even the parent molecule laidlomycin, based on class membership alone, will introduce substantial variability in key experimental outcomes, including the magnitude of the shift in VFA profiles, the degree of methane suppression, and the overall impact on feed efficiency [2]. The quantitative data presented below establish that laidlomycin butyrate offers a distinct profile of enhanced potency, particularly in inhibiting lactic acid production, which is not replicated by its closest structural or functional analogs. For research demanding precise and predictable modulation of rumen fermentation, the use of a specific compound with well-characterized, compound-specific dose-response relationships is essential for reproducibility and valid interpretation.

Quantitative Evidence: Laidlomycin Butyrate's Differentiated Performance in Rumen Modulation


Superior Potency in Enhancing Propionic Acid Production vs. Parent Molecule

In comparative in vitro rumen fluid incubations, laidlomycin butyrate was a significantly more potent enhancer of propionic acid production than its parent compound, laidlomycin. The concentration required for 50% maximal enhancement (EC50) was 85% lower for laidlomycin butyrate compared to laidlomycin [1].

Rumen Fermentation Ionophore Propionate Enhancement

Superior Potency in Inhibiting Lactic Acid Production vs. Monensin and Laidlomycin

Laidlomycin butyrate demonstrated a 4.3-fold higher potency in inhibiting lactic acid production in vitro compared to the widely used ionophore monensin, and a 6-fold higher potency compared to its parent compound, laidlomycin [1].

Lactic Acidosis Ionophore Rumen Health

Greater Propionate Production vs. Monensin in Continuous Culture

In a continuous culture chemostat model, which simulates the steady-state conditions of the rumen, laidlomycin butyrate treatment resulted in a 10.5% greater production of propionic acid compared to monensin treatment at the same dose [1].

Rumen Fermentation Ionophore Propionate

Improved Feed Efficiency and Weight Gain in Steers vs. Monensin

In a 56-day feedlot trial, steers fed a diet containing 33 mg/kg of laidlomycin butyrate demonstrated a 20% improvement in feed efficiency and an 8% increase in average daily gain compared to control, outperforming the monensin-treated group which showed a 15% improvement in feed efficiency [1].

Feed Efficiency Beef Cattle Growth Performance

Differential Effect on Volatile Fatty Acid (VFA) Profile vs. Other Ionophores

A 2012 in vitro study comparing multiple ionophores found significant differences in their effects on key VFA proportions. Notably, laidlomycin (as laidlomycin propionate) produced a distinct effect on butyrate levels compared to monensin, and on acetate levels compared to lasalocid [1]. A separate 2021 continuous culture study confirmed that laidlomycin significantly suppressed both acetate and butyrate production [2].

Volatile Fatty Acids Rumen Fermentation Ionophore

Superior Ionophoric Potency in Propionate Shift Relative to Monensin

Laidlomycin butyrate is a more potent enhancer of propionic acid production than monensin, requiring a lower concentration (EC50=0.3 μg/mL) to achieve the same 50% maximal effect compared to monensin (EC50=0.7 μg/mL) [1].

Propionate Ionophore Potency Comparison

Recommended Research and Industrial Applications for Laidlomycin Butyrate Based on Quantitative Evidence


Rumen Fermentation Modulation for Enhanced Feed Efficiency Studies

Given its 20% improvement in feed efficiency and 8% increase in average daily gain over control in a 56-day steer trial [1], laidlomycin butyrate is ideally suited for research protocols designed to maximize feed utilization and weight gain in ruminants. Its superior in vivo performance over monensin in this regard makes it the compound of choice for nutritional studies aiming to achieve significant economic improvements in beef production.

Prevention and Mitigation of Lactic Acidosis in High-Grain Diets

Laidlomycin butyrate's 4.3-fold greater potency in inhibiting lactic acid production compared to monensin (IC50 of 0.3 μg/mL vs. 1.3 μg/mL) [1] makes it the premier candidate for research focused on preventing rumen acidosis. Studies involving high-concentrate finishing diets or investigating strategies to mitigate subacute ruminal acidosis (SARA) should prioritize laidlomycin butyrate to maximize the inhibitory effect on lactate-producing bacteria.

Mechanistic Studies of Propionate Enhancement and Metabolic Shifts

For research requiring a potent and well-characterized tool to investigate the downstream metabolic effects of shifting rumen fermentation towards propionate, laidlomycin butyrate offers the most pronounced effect. Its EC50 for propionate enhancement is 2.3-fold lower than monensin's and 6.7-fold lower than laidlomycin's [1]. This potency, validated in both batch and continuous culture models [1], ensures a robust and reproducible metabolic shift, which is critical for studies examining gluconeogenesis, methane mitigation, and overall energy metabolism in the ruminant.

Comparative Ionophore Research and Modeling of Differential Effects

Due to its unique and quantifiable differences in VFA profile modulation compared to lasalocid and monensin [REFS-2, REFS-3], laidlomycin butyrate is an essential component of any comparative study designed to differentiate the effects of various ionophores. Its inclusion allows researchers to map the specific, compound-dependent outcomes on the rumen microbiome and its fermentative end-products, which is critical for building predictive models and understanding the nuances of ionophore action beyond broad class generalizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laidlomycin butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.